molecular formula C10H17ClN2O B2793842 4-chloro-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole CAS No. 1856018-59-1

4-chloro-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole

Cat. No. B2793842
M. Wt: 216.71
InChI Key: KADAKDMAZHGKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that is primarily used in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various applications in the field of chemistry and biochemistry.

Mechanism Of Action

The mechanism of action of 4-chloro-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes, such as proteases and kinases, which are involved in various cellular processes. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties.

Biochemical And Physiological Effects

Studies have shown that 4-chloro-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-chloro-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the use of 4-chloro-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. This compound may also be used as a tool for studying the role of enzymes in various cellular processes. Furthermore, the development of new synthesis methods for this compound may lead to the discovery of new compounds with even more potent biological activities.

Synthesis Methods

The synthesis of 4-chloro-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole can be achieved by the reaction of 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde with isobutyl chloroformate and sodium hydride in the presence of a suitable solvent. This method has been reported to yield high purity and good yields of the desired product.

Scientific Research Applications

4-chloro-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole has been extensively used in scientific research for various applications. It is commonly used as a building block in the synthesis of other compounds, such as pyrazole-based ligands and inhibitors. This compound has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

4-chloro-1-ethyl-3-(2-methylpropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O/c1-4-13-5-9(11)10(12-13)7-14-6-8(2)3/h5,8H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADAKDMAZHGKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)COCC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-ethyl-3-(isobutoxymethyl)-1H-pyrazole

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